(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(4-chlorobenzylidene)propanehydrazide
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Overview
Description
(E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(4-chlorobenzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a piperazine ring substituted with a benzhydryl group and a chlorobenzylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(4-chlorobenzylidene)propanehydrazide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydrylpiperazine.
Hydrazide Formation: The next step involves the reaction of 4-benzhydrylpiperazine with propanoyl hydrazide under suitable conditions to form the intermediate hydrazide.
Condensation Reaction: The final step is the condensation of the intermediate hydrazide with 4-chlorobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(4-chlorobenzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(4-chlorobenzylidene)propanehydrazide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential pharmacological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(4-chlorobenzylidene)propanehydrazide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(4-fluorobenzylidene)propanehydrazide
- (E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(4-methylbenzylidene)propanehydrazide
Uniqueness
The uniqueness of (E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(4-chlorobenzylidene)propanehydrazide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chlorobenzylidene moiety, in particular, may enhance its interaction with certain molecular targets.
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN4O/c28-25-13-11-22(12-14-25)21-29-30-26(33)15-16-31-17-19-32(20-18-31)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-14,21,27H,15-20H2,(H,30,33)/b29-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZYUQSCJAYZOB-XHLNEMQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NN=CC2=CC=C(C=C2)Cl)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC(=O)N/N=C/C2=CC=C(C=C2)Cl)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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